3-bromo-N,N-bis(trimethylsilyl)propan-1-amine

Catalog No.
S682977
CAS No.
172851-95-5
M.F
C9H24BrNSi2
M. Wt
282.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-N,N-bis(trimethylsilyl)propan-1-amine

CAS Number

172851-95-5

Product Name

3-bromo-N,N-bis(trimethylsilyl)propan-1-amine

IUPAC Name

3-bromo-N,N-bis(trimethylsilyl)propan-1-amine

Molecular Formula

C9H24BrNSi2

Molecular Weight

282.37 g/mol

InChI

InChI=1S/C9H24BrNSi2/c1-12(2,3)11(9-7-8-10)13(4,5)6/h7-9H2,1-6H3

InChI Key

NCITYJREKCYVGX-UHFFFAOYSA-N

SMILES

C[Si](C)(C)N(CCCBr)[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)N(CCCBr)[Si](C)(C)C

Synthesis of Amine Derivatives:

3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine finds application in the synthesis of various amine derivatives due to its reactivity as a silylated amine. The presence of the two trimethylsilyl (TMS) groups attached to the nitrogen atom makes the amine a good nucleophile, readily reacting with electrophiles. This property allows researchers to introduce various functional groups at the desired positions, leading to the formation of diverse amine derivatives. For example, a study describes the utilization of 3-bromo-N,N-bis(trimethylsilyl)propan-1-amine for the synthesis of N-heterocyclic carbenes, which are important catalysts in organic synthesis [].

Synthetic Precursor for Complex Molecules:

The molecule also serves as a valuable synthetic precursor for more complex molecules. The bromo group (Br) at the third carbon position can be readily substituted with various functional groups through nucleophilic substitution reactions. This versatility allows researchers to build complex molecules by employing 3-bromo-N,N-bis(trimethylsilyl)propan-1-amine as a starting material. An example includes its use in the synthesis of chiral amines, which are essential components in the development of pharmaceuticals [].

3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine is an organosilicon compound with the empirical formula C9H24BrNSi2\text{C}_9\text{H}_{24}\text{BrNSi}_2 and a molecular weight of approximately 282.37 g/mol. This compound features a propan-1-amine backbone substituted with a bromine atom and two trimethylsilyl groups, which contribute to its unique chemical properties. The presence of the bromine atom allows for nucleophilic substitution reactions, while the trimethylsilyl groups enhance the stability and reactivity of the molecule, making it a valuable intermediate in organic synthesis and materials science .

Due to the lack of information on its specific use, a mechanism of action for 3-bromo-N,N-bis(trimethylsilyl)propan-1-amine cannot be established.

  • Irritating to skin and eyes [, ].
  • Potentially harmful if inhaled or ingested [, ].
  • May react with strong acids or bases [].

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, forming new carbon-nitrogen or carbon-sulfur bonds.
  • Reduction Reactions: Under reducing conditions, this compound can be converted to 3-amino-N,N-bis(trimethylsilyl)propan-1-amine.
  • Oxidation Reactions: Depending on the reagents used, oxidation can yield various products, including oxidized derivatives of the original compound.

Common reagents for these reactions include lithium aluminum hydride for reductions and various nucleophiles for substitution reactions .

The synthesis of 3-bromo-N,N-bis(trimethylsilyl)propan-1-amine typically involves the reaction of 3-bromopropylamine with hexamethyldisilazane. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme can be represented as follows:

3 bromopropylamine+hexamethyldisilazane3 bromo N N bis trimethylsilyl propan 1 amine\text{3 bromopropylamine}+\text{hexamethyldisilazane}\rightarrow \text{3 bromo N N bis trimethylsilyl propan 1 amine}

This method effectively introduces the trimethylsilyl groups while maintaining the integrity of the bromine substituent .

3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine has several applications across different fields:

  • Organic Synthesis: It serves as a building block for more complex organosilicon compounds, particularly in forming stable carbon-silicon bonds.
  • Biological Modifications: The compound can be utilized in modifying proteins and nucleic acids by introducing silyl groups for further functionalization.
  • Material Science: In industrial applications, it is used in producing silicone-based materials and coatings due to its unique properties .

Interaction studies involving 3-bromo-N,N-bis(trimethylsilyl)propan-1-amine primarily focus on its reactivity with various nucleophiles. The mechanism typically involves nucleophilic attack at the carbon atom bonded to the bromine, leading to the formation of new bonds. This reactivity pattern makes it a versatile reagent in organic synthesis .

Several compounds share structural similarities with 3-bromo-N,N-bis(trimethylsilyl)propan-1-amine. Notable examples include:

Compound NameStructure Description
3-Bromo-1-(trimethylsilyl)-1-propyneContains a bromine atom and a trimethylsilyl group but differs in carbon backbone.
4-Bromo-N,N-bis(trimethylsilyl)anilineSimilar structure but features an aniline backbone instead of propan-1-amine.
N,O-Bis(trimethylsilyl)acetamideContains two trimethylsilyl groups but has different functional groups and reactivity.

The uniqueness of 3-bromo-N,N-bis(trimethylsilyl)propan-1-amine lies in its specific combination of functional groups, providing distinct reactivity and stability compared to these similar compounds. Its ability to form stable carbon-silicon bonds while allowing for nucleophilic substitutions makes it particularly valuable in synthetic chemistry .

Wikipedia

N,N-bis(trimethylsilyl)-3-bromo-1-propylamine

Dates

Modify: 2023-08-15

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